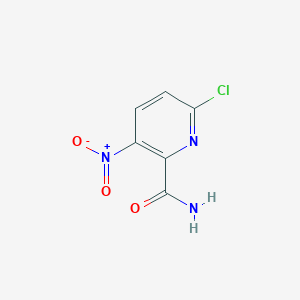

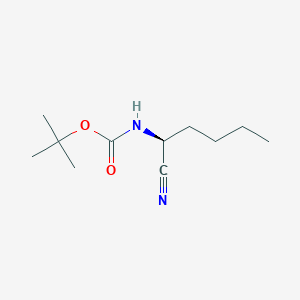

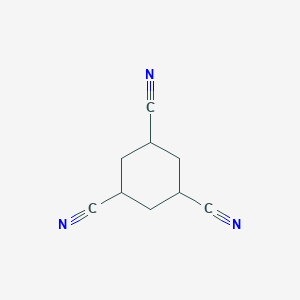

![molecular formula C30H34O7 B061526 (3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran CAS No. 159922-68-6](/img/structure/B61526.png)

(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

Description

Synthesis Analysis This compound, belonging to a class of chemicals often used in organic synthesis and medicinal chemistry, can be synthesized through various methods, including one-pot, three-component reactions, or more complex multi-step procedures. For instance, substituted 2-aminobenzo[b]pyrans, closely related to the subject compound, have been synthesized through three-component condensation, illustrating the general approach to synthesizing such complex molecules (Shestopalov, Emelianova, & Nesterov, 2003).

Molecular Structure Analysis The molecular structure of compounds similar to the target chemical has been extensively studied, revealing details about their crystal and molecular structure through methods like X-ray diffraction. These studies provide insights into the arrangement of atoms and the stereochemistry of the molecules, essential for understanding their chemical behavior (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Chemical Reactions and Properties The chemical reactions and properties of this compound are likely to be influenced by its functional groups and stereochemistry. For example, its benzyloxy and methoxyphenoxy groups might undergo various organic reactions, such as nucleophilic substitution or condensation. The specific reactions would depend on the conditions and reactants used, mirroring the behavior seen in structurally similar compounds (Georgiadis, 1986).

Scientific Research Applications

Mechanism of Lignin Acidolysis

A study reviewed results on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the reaction mechanisms. It showed different reaction pathways for C6-C2 and C6-C3 model compounds, suggesting the presence of a hydride transfer mechanism in the acidolysis process (Yokoyama, 2015).

Antioxidant Properties of Chromones

Chromones, naturally occurring in the human diet, exhibit a range of physiological activities, including anti-inflammatory and anticancer effects, attributed to their antioxidant properties. This review summarized over 400 naturally and synthetically derived chromone derivatives with antioxidant potential, highlighting structural features critical for radical scavenging activity (Yadav et al., 2014).

Synthetic Phenolic Antioxidants

Recent studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used widely to prolong product shelf life. Toxicity studies suggest potential health risks, including hepatic toxicity and endocrine disruption. Future research directions include investigating the contamination and behaviors of novel SPAs, their ecotoxicity, and developing SPAs with lower toxicity (Liu & Mabury, 2020).

Pyrene Bioremediation

Mycobacterium strains have been identified as efficient pyrene degraders, offering a path towards enhancing bioremediation processes. This review collected data on degradation efficiency, formation of pyrene metabolites, and proposed degradation pathways, contributing to the understanding of bioremediation in various matrices (Qutob et al., 2022).

Hydroxycoumarin Chemistry

3-Hydroxycoumarin has been identified as a compound of interest due to its numerous chemical, photochemical, and biological properties. This review aimed to summarize the recent advances concerning the synthesis, reactivity, and applications of 3-hydroxycoumarin in various fields, including genetics, pharmacology, and microbiology (Yoda, 2020).

properties

IUPAC Name |

(3aS,4R,6S,7R,7aS)-6-(4-methoxyphenoxy)-2,2-dimethyl-7-phenylmethoxy-4-(phenylmethoxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O7/c1-30(2)36-26-25(20-32-18-21-10-6-4-7-11-21)35-29(34-24-16-14-23(31-3)15-17-24)28(27(26)37-30)33-19-22-12-8-5-9-13-22/h4-17,25-29H,18-20H2,1-3H3/t25-,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZOKVMOUQDWPV-JYJZCUDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647246 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran | |

CAS RN |

159922-68-6 | |

| Record name | 4-Methoxyphenyl 3,4-O-(1-methylethylidene)-2,6-bis-O-(phenylmethyl)-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159922-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-3,4-O-(1-methylethylidene)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

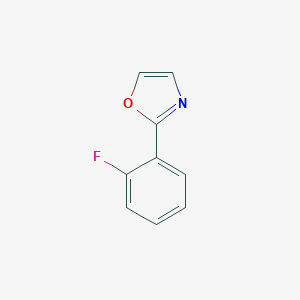

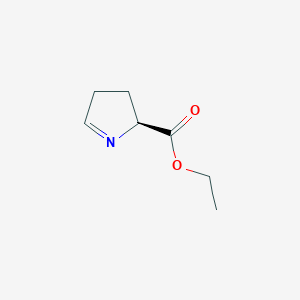

![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

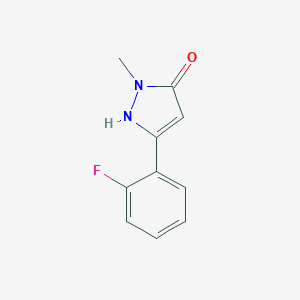

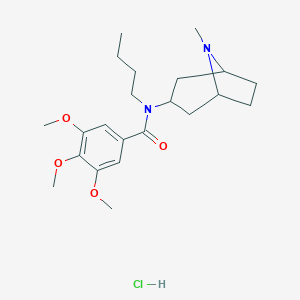

![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

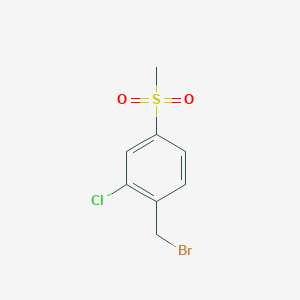

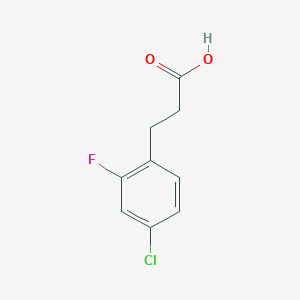

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B61468.png)